molecular formula C18H16F3N7O2 B11059466 N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11059466
M. Wt: 419.4 g/mol
InChI Key: XQVVXYZRHGEZHF-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzimidazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling with the oxadiazole moiety. Key steps include:

    Formation of Imidazole Intermediate: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.

    Synthesis of Benzimidazole Intermediate: This involves the condensation of o-phenylenediamine with formic acid or its derivatives.

    Coupling Reaction: The imidazole and benzimidazole intermediates are then coupled with an oxadiazole precursor under specific conditions, such as the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzimidazole rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide stands out due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16F3N7O2

Molecular Weight

419.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H16F3N7O2/c19-18(20,21)17-24-12-4-1-2-5-13(12)28(17)10-14-25-16(30-26-14)15(29)23-6-3-8-27-9-7-22-11-27/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,23,29)

InChI Key

XQVVXYZRHGEZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCCN4C=CN=C4)C(F)(F)F

Origin of Product

United States

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